molecular formula C13H16FNO B7500803 N-ethyl-N-(4-fluorophenyl)cyclobutanecarboxamide

N-ethyl-N-(4-fluorophenyl)cyclobutanecarboxamide

Cat. No. B7500803
M. Wt: 221.27 g/mol
InChI Key: RZZBYNXAEXTTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(4-fluorophenyl)cyclobutanecarboxamide, commonly known as fluoro-EB, is a chemical compound that belongs to the class of synthetic cannabinoids. It is a potent and selective agonist of the cannabinoid receptor type 1 (CB1) and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

Fluoro-EB acts as a potent and selective agonist of N-ethyl-N-(4-fluorophenyl)cyclobutanecarboxamide receptors, which are G protein-coupled receptors that are primarily located in the brain. Upon binding to N-ethyl-N-(4-fluorophenyl)cyclobutanecarboxamide receptors, fluoro-EB activates a signaling cascade that leads to the modulation of various physiological processes. These processes include the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception.
Biochemical and Physiological Effects:
Fluoro-EB has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, appetite, and pain perception. Fluoro-EB has also been shown to have anxiolytic and analgesic effects, which make it a potential therapeutic agent for the treatment of anxiety and pain disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using fluoro-EB in lab experiments is its high potency and selectivity for N-ethyl-N-(4-fluorophenyl)cyclobutanecarboxamide receptors. This allows researchers to study the effects of N-ethyl-N-(4-fluorophenyl)cyclobutanecarboxamide receptor activation on various physiological processes with a high degree of specificity. However, one of the limitations of using fluoro-EB is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on fluoro-EB. One area of interest is the development of novel therapeutic agents based on the structure of fluoro-EB. Another area of interest is the study of the long-term effects of N-ethyl-N-(4-fluorophenyl)cyclobutanecarboxamide receptor activation on various physiological processes. Additionally, there is a need for further research on the potential side effects of fluoro-EB and other synthetic cannabinoids. Finally, there is a need for the development of more selective and potent N-ethyl-N-(4-fluorophenyl)cyclobutanecarboxamide receptor agonists that can be used for both basic research and therapeutic applications.

Synthesis Methods

The synthesis of fluoro-EB involves the reaction of N-ethylcyclobutanecarboxamide with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide or acetonitrile. The resulting product is purified by column chromatography to obtain pure fluoro-EB.

Scientific Research Applications

Fluoro-EB has been used extensively in scientific research to study the mechanism of action of N-ethyl-N-(4-fluorophenyl)cyclobutanecarboxamide receptors in the brain. It has been shown to be a potent and selective agonist of N-ethyl-N-(4-fluorophenyl)cyclobutanecarboxamide receptors, which are primarily located in the central nervous system. Fluoro-EB has been used to study the effects of N-ethyl-N-(4-fluorophenyl)cyclobutanecarboxamide receptor activation on various physiological processes such as pain perception, appetite regulation, and memory formation.

properties

IUPAC Name

N-ethyl-N-(4-fluorophenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-2-15(13(16)10-4-3-5-10)12-8-6-11(14)7-9-12/h6-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZBYNXAEXTTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)F)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-(4-fluorophenyl)cyclobutanecarboxamide

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